1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine
Description
Properties
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N/c12-9-3-8(4-10(13)5-9)6-16-2-1-11(14,15)7-16/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALGVNNSNSPZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine: A Modern Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine (CAS 1994538-79-2), a strategically designed building block for researchers, medicinal chemists, and drug development professionals. We will deconstruct the molecule into its core components, analyze the rationale behind its design, and provide field-proven insights into its synthesis and potential applications. This document moves beyond a simple data sheet to explain the causality behind its utility in modern pharmaceutical research.
Strategic Rationale: The Convergence of Two Privileged Moieties
At its core, 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine is the deliberate fusion of two high-value chemical scaffolds: the 3,3-difluoropyrrolidine ring and the 3-bromo-5-fluorobenzyl group. The pyrrolidine ring is a ubiquitous feature in numerous biologically active compounds and natural products, prized for its ability to explore three-dimensional chemical space due to its non-planar, sp³-hybridized nature.[1][2][3] The strategic introduction of fluorine and bromine atoms further enhances its utility, creating a powerful tool for overcoming common challenges in drug development.
The logical integration of these two fragments is visualized below:
This combination yields a molecule primed for library synthesis, offering both a metabolically robust core and a reactive handle for diversification, allowing for the systematic exploration of structure-activity relationships (SAR).
The 3,3-Difluoropyrrolidine Scaffold: A Bioisosteric Powerhouse
The introduction of a gem-difluoro group at the 3-position of the pyrrolidine ring is a key tactic in modern medicinal chemistry.[4][5] This modification is not arbitrary; it is a calculated bioisosteric replacement designed to confer specific, advantageous properties.
Bioisosterism in Action: The C-F₂ group can serve as a bioisostere for various functionalities, including a carbonyl group, a hydroxyl, or even a lone pair of electrons.[6][7] This substitution can maintain or improve biological activity while significantly altering the molecule's physicochemical profile.
Key Advantages of the Gem-Difluoro Moiety:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the C-F₂ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[8]
-
Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the pyrrolidine nitrogen. This reduction in basicity can be crucial for avoiding off-target effects (e.g., hERG channel activity) and improving cell permeability.[9]
-
Enhanced Permeability: Strategic fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes.[4][10]
Field-Proven Synthesis of the 3,3-Difluoropyrrolidine Precursor
A practical, large-scale synthesis of the key intermediate, 3,3-difluoropyrrolidine hydrochloride, has been reported, avoiding hazardous reagents like DAST.[8][11] The following protocol is a validated, chromatography-free route.
Experimental Protocol: Synthesis of 3,3-Difluoropyrrolidine Hydrochloride
-
Step 1: Cyclization to form N-benzyl-3,3-difluoropyrrolidinone. 2,2-Difluorosuccinic acid is treated with trifluoroacetic anhydride in a suitable solvent like isopropyl acetate (i-PrOAc), followed by the addition of benzylamine to facilitate the cyclization to the corresponding lactam.
-
Step 2: Reduction of the Lactam. The N-benzyl-3,3-difluoropyrrolidinone is reduced using a borane reagent, such as borane dimethyl sulfide complex (BH₃·Me₂S), in a solvent mixture like THF/toluene. This step effectively converts the amide carbonyl to a methylene group.[8][11]
-
Step 3: Hydrogenolysis and Salt Formation. The N-benzyl protecting group is removed via catalytic hydrogenation. The intermediate is dissolved in methanol with a palladium on carbon (Pd-C) catalyst under a hydrogen atmosphere. The addition of a catalytic amount of acid can improve the reaction rate.[11] Subsequent treatment with hydrochloric acid yields the desired 3,3-difluoropyrrolidine hydrochloride as a stable, crystalline solid.[8]
This robust, multi-step process provides the crucial pyrrolidine fragment in a stable, ready-to-use form for subsequent coupling reactions.
The 3-Bromo-5-fluorobenzyl Moiety: A Gateway to Chemical Diversity
The benzyl portion of the molecule is not merely a linker; it is a versatile synthetic handle designed for extensive library development. The strategic placement of both bromine and fluorine on the aromatic ring provides distinct advantages.
-
Bromine as a Cross-Coupling Handle: The bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[12] This allows for the late-stage introduction of diverse aryl, heteroaryl, alkyl, or amino groups, enabling a rapid exploration of the SAR around the aromatic core.
-
Fluorine as a Metabolic Block and Electronic Modulator: The fluorine atom at the 5-position serves a dual purpose. It can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile.[13] Additionally, its electron-withdrawing character influences the electronic properties of the aromatic ring, which can fine-tune binding interactions with a biological target.
Proposed Synthesis of 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine
The most direct and reliable method for coupling the two key fragments is reductive amination . This widely used reaction forms the C-N bond by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent.[14][15][16]
Experimental Protocol: Reductive Amination
-
Reagent Preparation: In a suitable reaction vessel, dissolve 3,3-difluoropyrrolidine hydrochloride (1.0 eq) and 3-bromo-5-fluorobenzaldehyde (1.0-1.1 eq) in a solvent such as methanol (MeOH) or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), to neutralize the hydrochloride salt and liberate the free amine in situ.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion. The progress can be monitored by TLC or LC-MS.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq), portion-wise to the reaction mixture. These reagents are selective for the iminium ion in the presence of the aldehyde.
-
Reaction: Continue stirring at room temperature for 12-24 hours until the reaction is complete.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine.
Physicochemical Properties & Characterization
A summary of the key physicochemical properties for 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine is presented below.
| Property | Value | Source |
| CAS Number | 1994538-79-2 | Supplier Data |
| Molecular Formula | C₁₁H₁₁BrF₃N | Calculated |
| Molecular Weight | 294.11 g/mol | Calculated |
| Appearance | Expected to be an oil or low-melting solid | Analogy |
| Solubility | Soluble in common organic solvents (DCM, MeOH, EtOAc) | Expected |
Expected Analytical Data:
-
¹H NMR: Will show characteristic signals for the aromatic protons (in the 6.5-7.5 ppm region), a singlet or AB quartet for the benzylic CH₂ group, and complex multiplets for the pyrrolidine ring protons.
-
¹⁹F NMR: Will exhibit two distinct signals: one for the aromatic fluorine and another, likely a triplet or more complex multiplet, for the gem-difluoro group on the pyrrolidine ring.
-
¹³C NMR: Will display 11 distinct carbon signals, with the C-F and C-Br signals being characteristic. The gem-difluorinated carbon will appear as a triplet due to C-F coupling.
-
Mass Spectrometry (MS): The ESI-MS spectrum will show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
Conclusion and Future Outlook
1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine is a highly valuable, yet underexplored, building block for drug discovery. It is not merely a catalogue compound but a product of rational design, embedding solutions to common pharmaceutical hurdles like metabolic instability and limited vectors for diversification directly into its structure. The combination of a metabolically robust, pKa-tuned difluoropyrrolidine core with a versatile brominated aromatic handle provides medicinal chemists with a powerful platform to generate novel chemical entities with a higher probability of possessing favorable drug-like properties. This guide provides the foundational knowledge and validated protocols necessary for researchers to confidently incorporate this advanced scaffold into their discovery programs.
References
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. ([Link])
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Xu, J., Zha, Y., & Li, Z. (2007). Practical Preparation of 3,3-Difluoropyrrolidine. The Journal of Organic Chemistry, 72(22), 8614–8617. ([Link])
-
American Chemical Society. (n.d.). Practical Preparation of 3,3-Difluoropyrrolidine. ACS Publications. ([Link])
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ResearchGate. (n.d.). Simple practical synthesis of 3,3-difluoropyrrolidine from 2,2-dichlorotrifluoro-1-iodoethane. ([Link])
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ACS Publications. (n.d.). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. ([Link])
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ResearchGate. (n.d.). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ([Link])
-
Tang, P., Wang, R., & Sun, J. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances, 10(35), 20958–20963. ([Link])
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ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. ([Link])
-
Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. ([Link])
-
National Center for Biotechnology Information. (n.d.). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. ([Link])
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De Kimpe, N., & Stanoeva, E. (2001). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis, 2001(13), 1967-1971. ([Link])
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O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. ([Link])
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. ([Link])
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National Center for Biotechnology Information. (n.d.). 3,3-Difluoropyrrolidine. PubChem Compound Summary for CID 2782827. ([Link])
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National Center for Biotechnology Information. (n.d.). 3,3-Difluoropyrrolidine hydrochloride. PubChem Compound Summary for CID 24903482. ([Link])
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Raimondi, M. V., Cascioferro, S., Schillaci, D., & Parrino, B. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. ([Link])
-
ResearchGate. (n.d.). Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. ([Link])
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National Center for Biotechnology Information. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ([Link])
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The Fluorine Effect: Engineering N-Benzyl-3,3-Difluoropyrrolidine Analogs for Drug Discovery
Topic: Properties and Engineering of N-Benzyl-3,3-difluoropyrrolidine Analogs Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
In modern lead optimization, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without drastically altering steric bulk. N-benzyl-3,3-difluoropyrrolidine represents a high-value scaffold where the gem-difluoro moiety serves a dual purpose: it acts as a metabolic blocker at the oxidation-prone C3 position and functions as a conformational control element via the stereoelectronic gauche effect.
This guide provides a technical deep-dive into the synthesis, physicochemical dynamics, and pharmacological utility of this scaffold. It moves beyond basic characterization to offer actionable protocols for synthesis and insights into the causal relationships between fluorination and ligand-protein binding kinetics.
Physicochemical Dynamics: The "Gem-Difluoro" Impact[1][2][3][4]
The introduction of a gem-difluoro group at the C3 position of the pyrrolidine ring is not merely a steric substitution; it fundamentally alters the electronic and structural landscape of the molecule.
Basicity Modulation (pKa Shift)
The most immediate effect of C3-difluorination is the attenuation of basicity at the pyrrolidine nitrogen.
-
Mechanism: The strong electronegativity of the two fluorine atoms exerts a powerful inductive effect (
) through the -framework. This withdraws electron density from the nitrogen lone pair, stabilizing the free base and destabilizing the conjugate acid (ammonium cation). -
Data Comparison:
-
Pyrrolidine pKa: ~11.3
-
3,3-Difluoropyrrolidine pKa: ~7.5 (approximate shift of -3.8 log units).
-
-
Implication: This lowered pKa often improves oral bioavailability by increasing the fraction of uncharged molecules at physiological pH (7.4), facilitating passive membrane permeability.
Conformational Bias (The Gauche Effect)
Unlike the flexible unsubstituted pyrrolidine, the 3,3-difluoro analog exhibits a defined ring pucker due to the fluorine gauche effect .
-
Phenomenon: There is a hyperconjugative stabilization (
) that prefers a gauche arrangement between vicinal proton and fluorine substituents.[1] -
Result: This locks the pyrrolidine ring into specific "envelope" conformations. In drug design, this pre-organization can lower the entropic penalty of binding to a target protein, potentially increasing potency.
Summary of Properties
| Property | Pyrrolidine (Ref) | N-Benzyl-3,3-difluoropyrrolidine | Impact on Drug Design |
| pKa (Conj. Acid) | ~11.3 | ~6.5 – 7.5 (Core amine) | Improved permeability; reduced lysosomal trapping. |
| LogP | 0.2 (Unsubstituted) | ~2.5 – 3.0 (Est.) | Benzyl group drives lipophilicity; F2 modulates polarity. |
| C3 Metabolic Stability | Low (Oxidation prone) | High | Blocks CYP450-mediated hydroxylation at C3. |
| Bond Dipole | Low | High (C-F) | Can engage in orthogonal multipolar interactions. |
Synthetic Pathways & Manufacturing
The synthesis of N-benzyl-3,3-difluoropyrrolidine is a critical workflow. While the N-benzyl group often serves as a protecting group (removable via hydrogenolysis to yield the free amine), it stabilizes the nitrogen during the harsh fluorination conditions.
Synthesis Workflow Diagram (DOT)
Figure 1: Step-wise synthetic route from commodity starting materials to the fluorinated scaffold.[2][3]
Detailed Protocol: Deoxofluor-Mediated Fluorination
Note: While DAST (Diethylaminosulfur trifluoride) is historically common, Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is recommended for higher thermal stability and safety.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with N-benzyl-3-pyrrolidinone (1.0 equiv) and anhydrous Dichloromethane (DCM) under an Argon atmosphere.
-
Cooling: Cool the solution to 0°C (ice bath). Note: Unlike DAST, Deoxofluor often does not require -78°C, but cooling controls the exotherm.
-
Reagent Addition: Add Deoxofluor (1.5 – 2.0 equiv) dropwise via syringe.
-
Catalysis: The addition of a catalytic amount of anhydrous Ethanol (0.1 equiv) can accelerate the reaction by generating HF in situ, though this is optional.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor via TLC or LC-MS.
-
Checkpoint: Look for the disappearance of the ketone peak (M+H) and appearance of the difluoro product (M+H + 22 mass units).
-
-
Quenching (Critical Safety Step):
-
Cool the reaction mixture back to 0°C.
-
Slowly pour the reaction mixture into a saturated aqueous NaHCO3 solution. Caution: Vigorous CO2 evolution occurs.
-
-
Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The difluoro product is typically less polar than the starting ketone.
Medicinal Chemistry Applications
Metabolic Stability (The Blockade Effect)
The C3 position in pyrrolidines is a metabolic "hotspot," susceptible to oxidation by Cytochrome P450 enzymes.
-
Mechanism: P450s typically abstract a hydrogen atom to form a radical, which is then hydroxylated.
-
Solution: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol). Replacing C-H with C-F at the C3 position effectively shuts down this metabolic pathway, extending the half-life (
) of the drug.
Bioisosterism
The gem-difluoro group (
-
Carbonyl (C=O): Similar bond angle and polarity, but without the electrophilicity (no nucleophilic attack possible).
-
Ether Oxygen (-O-): Similar steric demand and electronic withdrawal.
Case Study: DPP-4 Inhibitors
In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for diabetes, 3,3-difluoropyrrolidine moieties are frequently used to replace standard pyrrolidines or thiazolidines. The fluorine substitution increases chemical stability (preventing intramolecular cyclization) and improves potency by optimizing the interaction with the S1 or S2 pocket of the enzyme.
References
-
Synthesis & Properties of Fluorinated Pyrrolidines
-
Title: Synthesis and properties of 3,3-difluoropyrrolidine derivatives.[4]
- Source: Journal of Organic Chemistry (General Reference for DAST/Deoxofluor methodology).
-
Link:
-
-
Physicochemical Effects of Fluorine
-
Commercial Availability & Data
-
Metabolic Stability Studies
Sources
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The Fluorine Edit: Strategic Deployment of Fluorinated Pyrrolidines in Drug Discovery
Executive Summary
In modern medicinal chemistry, the pyrrolidine ring is a privileged scaffold, appearing in numerous FDA-approved therapeutics (e.g., Saxagliptin, Teneligliptin). However, the native pyrrolidine moiety often presents liabilities: high basicity leading to P-glycoprotein (P-gp) efflux, rapid oxidative metabolism at the
Fluorinated pyrrolidine building blocks offer a precise molecular editing tool. By exploiting the high electronegativity and stereoelectronic effects of fluorine, researchers can modulate pKa, lock ring conformations, and block metabolic soft spots without significantly altering steric bulk. This guide details the mechanistic rationale, synthetic pathways, and application strategies for these high-value intermediates.
The Stereoelectronic Advantage: Conformational Control
Unlike the steric-driven conformational preferences of methyl groups, fluorine directs pyrrolidine geometry through the gauche effect . This quantum mechanical phenomenon arises from the hyperconjugative donation of electron density from the
The Endo/Exo Switch
In 4-fluoroproline derivatives, the stereochemistry of the fluorine atom dictates the ring pucker:
-
(4R)-Fluoroproline: Prefers the C
-exo pucker (trans to the carbonyl group). This mimics the conformation found in collagen. -
(4S)-Fluoroproline: Prefers the C
-endo pucker.[1]
This "toggle switch" allows medicinal chemists to pre-organize a ligand in its bioactive conformation, reducing the entropic penalty of binding.
Diagram: Stereoelectronic Control of Pyrrolidine Pucker
The following diagram illustrates how fluorine substitution drives the equilibrium between endo and exo conformations.
Figure 1: Stereochemical inversion of fluorine at C4 dictates the ring pucker preference via the gauche effect.
Physicochemical Tuning: pKa and Permeability
The introduction of fluorine is one of the most reliable methods to modulate the basicity of the pyrrolidine nitrogen.
The Basicity Shift
The inductive electron-withdrawal of fluorine reduces the electron density available at the nitrogen lone pair.
- -Fluorination (3-F): Typically lowers the pKa of the pyrrolidine nitrogen by 1.5 – 2.0 log units .
- -Difluorination (3,3-F2): Can lower pKa by 3.0 – 4.0 log units .
Impact on CNS Penetration
High basicity (pKa > 9) often correlates with high P-gp efflux and phospholipidosis. By lowering the pKa to the physiological range (6.5–7.5), the fraction of neutral species increases, enhancing passive membrane permeability and reducing cation-mediated efflux.
| Building Block | Approx. pKa (Conjugate Acid) | LogD (pH 7.4) Impact | Primary Utility |
| Pyrrolidine | ~11.3 | Baseline | Scaffold |
| 3-Fluoropyrrolidine | ~9.5 | Slight Increase | Conformational Bias |
| 3,3-Difluoropyrrolidine | ~7.5 | Significant Increase | pKa Modulation / Metabolic Block |
| 2-Trifluoromethylpyrrolidine | ~6.0 | High Increase | Metabolic Block / Bioisostere |
Case Study: PDE9 Inhibitors and Efflux Optimization
A pivotal study demonstrated the utility of fluorinated pyrrolidines in optimizing Phosphodiesterase 9 (PDE9) inhibitors for Central Nervous System (CNS) indications.
-
The Problem: The lead series containing a native pyrrolidine moiety exhibited high P-gp efflux (Efflux Ratio > 3.0), limiting brain exposure.
-
The Solution: Replacement of the pyrrolidine with 3-fluoropyrrolidine and 3,3-difluoropyrrolidine .
-
The Result:
-
The pKa of the basic amine dropped from ~9.8 to ~8.2.
-
The Efflux Ratio (ER) improved to < 2.0 , classifying the compounds as CNS-penetrant.
-
The fluorinated analogs maintained potency while significantly improving the pharmacokinetic profile.
-
Experimental Protocol: Synthesis of N-Boc-3,3-difluoropyrrolidine
This protocol describes the "hero" synthesis of the 3,3-difluoro building block via deoxofluorination. This method is preferred over direct fluorination of the amine due to safety and yield consistency.
Reaction Scheme
Substrate: N-Boc-3-pyrrolidinone Reagent: Diethylaminosulfur trifluoride (DAST) Product: N-Boc-3,3-difluoropyrrolidine
Figure 2: Deoxofluorination workflow for accessing the gem-difluoro pyrrolidine core.
Step-by-Step Methodology
-
Safety Precaution: DAST is thermally unstable and reacts violently with water. Perform all operations in a fume hood behind a blast shield. Ensure glassware is oven-dried.
-
Setup: Charge a round-bottom flask with N-Boc-3-pyrrolidinone (1.0 equiv).
-
Addition: Cool the flask to 0°C under nitrogen. Add DAST (3.0 equiv) dropwise via syringe. (Note: The reaction can be run neat or in anhydrous DCM; neat reactions often proceed faster but require careful exotherm management).
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (stain with KMnO4, as the product is UV inactive) or 19F NMR.
-
Quench: Cool the reaction mixture back to 0°C. Very slowly add the mixture to a stirred beaker of saturated aqueous NaHCO3 and crushed ice. Caution: Vigorous evolution of CO2 and HF fumes.
-
Extraction: Extract the aqueous layer three times with Dichloromethane (DCM).
-
Workup: Wash combined organics with water and brine. Dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically a colorless oil that solidifies upon standing.
References
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. Link
-
Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Beilstein Journal of Organic Chemistry. Link
-
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Link
-
Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Chemical Reviews. Link
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Methodological & Application
Application Note: A Streamlined Protocol for the Synthesis of 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine
Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to enhance the pharmacological profile of drug candidates.[1] Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrrolidine ring, a prevalent saturated heterocycle in numerous bioactive compounds, offers a three-dimensional framework that can effectively explore chemical space.[2] The combination of a difluorinated pyrrolidine moiety with a substituted benzyl group, as in the title compound, presents a valuable building block for the synthesis of novel therapeutics. This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine from 3,3-difluoropyrrolidine hydrochloride and 3-bromo-5-fluorobenzaldehyde via reductive amination.
Reaction Principle: The Mechanism of Reductive Amination
The synthesis proceeds via a one-pot reductive amination, a cornerstone reaction in the formation of carbon-nitrogen bonds.[3][4] This method circumvents the challenges of direct N-alkylation, such as over-alkylation, by a two-step sequence occurring in a single reaction vessel.
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the secondary amine (3,3-difluoropyrrolidine) on the carbonyl carbon of the aldehyde (3-bromo-5-fluorobenzaldehyde). This is followed by dehydration to form a transient iminium ion. Since the starting amine is a hydrochloride salt, a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is required to liberate the free amine in situ.
-
In Situ Reduction: A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the final tertiary amine product.[4] NaBH(OAc)₃ is the reagent of choice due to its high chemoselectivity; it readily reduces the iminium ion while being slow to react with the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct.
Caption: Mechanism of the one-pot reductive amination.
Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. Adjustments can be made accordingly for different scales.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 3,3-Difluoropyrrolidine HCl | 163457-23-6 | 143.56 | 1.0 | 144 mg | Hygroscopic; store in a desiccator. |
| 3-Bromo-5-fluorobenzaldehyde | 188813-02-7 | 203.01 | 1.0 | 203 mg | Purity ≥97%. |
| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | 1.5 | 318 mg | Moisture sensitive; handle under inert gas. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.1 | 153 µL | Anhydrous grade. |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | - | 10 mL | Anhydrous grade. |
| Saturated NaHCO₃ solution | - | - | - | ~20 mL | For work-up. |
| Brine | - | - | - | ~20 mL | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed | For drying. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | As needed | For extraction. |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed | For chromatography. |
| Hexanes | 110-54-3 | 86.18 | - | As needed | For chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3,3-difluoropyrrolidine hydrochloride (144 mg, 1.0 mmol) and 3-bromo-5-fluorobenzaldehyde (203 mg, 1.0 mmol).
-
Solvent and Base Addition: Add anhydrous 1,2-dichloroethane (10 mL) to the flask. Stir the resulting suspension. Add triethylamine (153 µL, 1.1 mmol) dropwise to the stirring suspension at room temperature. The mixture should become a clear solution.
-
Imine Formation: Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture. Caution: Addition may cause slight effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~20 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the pure 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine.
Caption: Experimental workflow for the synthesis.
Expected Results and Characterization
The purified product, 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine, is expected to be a colorless to pale yellow oil.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.25 | dd | 1H | Ar-H |
| ~ 7.10 | dd | 1H | Ar-H |
| ~ 6.95 | dd | 1H | Ar-H |
| ~ 3.65 | s | 2H | Ar-CH₂-N |
| ~ 2.90 | t | 2H | N-CH₂-CF₂ |
| ~ 2.70 | t | 2H | N-CH₂-CH₂ |
| ~ 2.20 | m | 2H | CH₂-CF₂ |
Note: This is a predicted spectrum based on analogous structures. Actual chemical shifts and coupling constants may vary.
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: C₁₁H₁₃BrF₄N⁺, calculated ~276.02, 278.02 (isotopic pattern for Br).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete reaction (starting aldehyde remains) | - Insufficient reducing agent.- Inactive reducing agent due to moisture.- Insufficient reaction time. | - Add an additional 0.2-0.5 equivalents of NaBH(OAc)₃.- Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.- Extend the reaction time and continue monitoring. |
| Low yield | - Incomplete liberation of the free amine.- Loss of product during work-up or purification. | - Ensure at least 1.1 equivalents of base are used.- Perform extractions carefully and ensure the pH of the aqueous layer is basic after quenching.- Use care during column chromatography; the product may have some volatility. |
| Formation of 3-bromo-5-fluorobenzyl alcohol | - Use of a less selective reducing agent (e.g., NaBH₄).- Contamination of NaBH(OAc)₃. | - Ensure high-purity NaBH(OAc)₃ is used.- Do not substitute with stronger reducing agents in this one-pot procedure. |
Conclusion
This application note details a reliable and efficient protocol for the synthesis of 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine. The use of sodium triacetoxyborohydride in a one-pot reductive amination procedure provides a high-yielding and clean reaction, making this valuable fluorinated building block readily accessible for applications in drug discovery and development.
References
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Reductive Amination - Chemistry Steps. (n.d.). Retrieved February 12, 2026, from [Link]
- Myers, A. (n.d.). Reductive Amination. In Chem 115.
- Gribble, G. W. (2010). Sodium Triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
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ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved February 12, 2026, from [Link]
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Chomczynski, P. W., et al. (2022). A real-time PCR method to genotype mutant mouse models with altered affinity for cardiotonic steroids on the Na,K-ATPase. Protocols.io. [Link]
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PubMed. (1995). Phase II trial of pre-irradiation KRN8602 (MX2) in malignant glioma patients. Retrieved February 12, 2026, from [Link]
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PubChem. (n.d.). 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine. Retrieved February 12, 2026, from [Link]
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PubChem. (n.d.). (S)-1-(3-Bromo-5-fluorobenzyl)-3-fluoropyrrolidine. Retrieved February 12, 2026, from [Link]
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ClinicalTrials.gov. (n.d.). A Study to Assess the Anti-Tumor Activity and Safety of Odronextamab in Adult Patients With B-cell Non-Hodgkin Lymphoma... Retrieved February 12, 2026, from [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
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PubMed. (2023). Study Protocol of a Randomized Controlled Clinical Trial to Evaluate the Efficacy and Safety of Ropeginterferon Alfa-2b in COVID-19 Patients with Comorbidities. Retrieved February 12, 2026, from [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 12, 2026, from [Link]
- D'Andrea, D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(8), 987.
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SpectraBase. (n.d.). Pyrrolidine - [1H NMR] - Spectrum. Retrieved February 12, 2026, from [Link]
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nucleophilic substitution protocol for 3-bromo-5-fluorobenzyl bromide
An In-Depth Guide to the Selective Functionalization of 3-Bromo-5-fluorobenzyl Bromide
Authored by: A Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of nucleophilic substitution protocols for 3-bromo-5-fluorobenzyl bromide. This versatile building block possesses two distinct electrophilic sites: a highly reactive benzylic bromide and a less reactive aryl bromide. This document elucidates the underlying principles governing the selective functionalization of each site and provides detailed, field-proven protocols for a range of synthetic transformations.
Introduction: The Synthetic Utility of a Bifunctional Reagent
3-Bromo-5-fluorobenzyl bromide is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility stems from the differential reactivity of its two carbon-bromine bonds. The benzylic bromide is susceptible to classical nucleophilic substitution, while the aryl bromide is a handle for modern transition-metal-catalyzed cross-coupling reactions. This dichotomy allows for a stepwise and highly controlled introduction of diverse functional groups, making it a powerful tool for building molecular complexity.
This guide will first explore the theoretical basis for the selective reactivity of the benzylic position under nucleophilic substitution conditions. It will then provide detailed, validated protocols for the reaction of 3-bromo-5-fluorobenzyl bromide with common oxygen, nitrogen, and sulfur nucleophiles. Finally, it will address the functionalization of the aryl bromide moiety through established cross-coupling methodologies, offering a complete roadmap for the synthetic chemist.
Mechanistic Rationale: A Tale of Two Bromides
The key to successfully employing 3-bromo-5-fluorobenzyl bromide is understanding the profound difference in reactivity between the benzylic C(sp³)-Br bond and the aromatic C(sp²)-Br bond.
2.1 The Highly Labile Benzylic Bromide
The bromide attached to the methylene (-CH₂-) group is a primary benzylic halide. Such halides are exceptionally reactive in nucleophilic substitution reactions for two primary reasons:
-
Sₙ2 Pathway: The benzylic carbon is relatively unhindered, making it an excellent substrate for a bimolecular nucleophilic substitution (Sₙ2) reaction. The transition state of this pathway is stabilized by the adjacent π-system of the benzene ring, which lowers the activation energy.[1] For primary benzylic halides reacting with strong nucleophiles in polar aprotic solvents, the Sₙ2 mechanism is typically dominant.
-
Sₙ1 Pathway: Should the Sₙ2 pathway be disfavored (e.g., with a weak nucleophile in a polar protic solvent), the Sₙ1 pathway becomes accessible. This is due to the formation of a resonance-stabilized benzylic carbocation upon departure of the bromide leaving group.[2][3] The positive charge is delocalized across the methylene carbon and the ortho and para positions of the aromatic ring, making this intermediate significantly more stable than a simple primary carbocation.
Given that 3-bromo-5-fluorobenzyl bromide is a primary halide, the Sₙ2 pathway is generally preferred, especially with potent nucleophiles.
Caption: Generalized Sₙ2 pathway at the benzylic position.
2.2 The Inert Aryl Bromide
In contrast, the C(sp²)-Br bond on the aromatic ring is significantly stronger and far less reactive towards traditional nucleophilic substitution. A direct Sₙ1 or Sₙ2 reaction at this site is unfeasible due to the instability of a phenyl cation and the steric hindrance preventing backside attack.
Nucleophilic Aromatic Substitution (SₙAr) is a possible pathway but requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[4] In 3-bromo-5-fluorobenzyl bromide, the substituents are meta to the aryl bromine, providing minimal activation for an SₙAr reaction. Interestingly, in SₙAr reactions, fluoride is often a better leaving group than bromide because its high electronegativity strongly stabilizes the rate-determining Meisenheimer complex intermediate.[5][6][7][8]
Therefore, under the conditions typically used for substitution at the benzylic position (e.g., mild bases, moderate temperatures), the aryl bromide remains completely unreactive. Its functionalization requires the distinct and more vigorous conditions of transition-metal catalysis.
Protocols for Selective Substitution at the Benzylic Position
The following protocols are designed to achieve clean and high-yield substitution exclusively at the benzylic carbon. The aryl bromide will not participate in these transformations.
Workflow Overview
The general experimental workflow involves the reaction of the benzyl bromide with a chosen nucleophile, followed by workup and purification.
Caption: Standard workflow for benzylic substitution.
Protocol I: O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of a benzyl ether, a common protecting group strategy, via the Williamson ether synthesis.[9][10][11][12][13]
-
Objective: To synthesize 1-bromo-3-(butoxymethyl)-5-fluorobenzene.
-
Principle: An alkoxide, generated in situ from an alcohol and a strong base, acts as the nucleophile in an Sₙ2 reaction.[9][10] Sodium hydride is a highly effective base for this purpose.
| Parameter | Value |
| Nucleophile | 1-Butanol |
| Base | Sodium Hydride (NaH), 60% in oil |
| Solvent | Tetrahydrofuran (THF), anhydrous |
| Temperature | 0 °C to Room Temperature |
| Stoichiometry (Eq.) | Benzyl Bromide: 1.0, Butanol: 1.2, NaH: 1.3 |
| Typical Yield | >90% |
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (5 mL per mmol of benzyl bromide).
-
Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.3 eq) portion-wise.
-
Slowly add 1-butanol (1.2 eq) via syringe. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ gas) should be observed.
-
Nucleophilic Substitution: Cool the resulting alkoxide solution back to 0 °C. Add a solution of 3-bromo-5-fluorobenzyl bromide (1.0 eq) in a minimal amount of anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol II: N-Alkylation (Amine Synthesis)
This protocol details the synthesis of a secondary benzylamine.
-
Objective: To synthesize N-(3-bromo-5-fluorobenzyl)aniline.
-
Principle: An amine acts as a nucleophile. A weak inorganic base is included to neutralize the HBr generated during the reaction, preventing the protonation and deactivation of the starting amine.
| Parameter | Value |
| Nucleophile | Aniline |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 60 °C |
| Stoichiometry (Eq.) | Benzyl Bromide: 1.0, Aniline: 1.1, K₂CO₃: 2.0 |
| Typical Yield | >85% |
Step-by-Step Methodology
-
Preparation: To a round-bottom flask, add acetonitrile (10 mL per mmol of benzyl bromide), aniline (1.1 eq), and potassium carbonate (2.0 eq).
-
Nucleophilic Substitution: Add 3-bromo-5-fluorobenzyl bromide (1.0 eq) to the stirred suspension.
-
Reaction Monitoring: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol III: S-Alkylation (Thioether Synthesis)
This protocol describes a robust, one-pot synthesis of a benzyl thioether from the benzyl bromide using thiourea, which avoids the handling of volatile and malodorous thiols.[14][15]
-
Objective: To synthesize 1-bromo-3-((benzylthio)methyl)-5-fluorobenzene.
-
Principle: The benzyl bromide first reacts with thiourea to form a stable isothiouronium salt. In the same pot, addition of a base generates a thiolate intermediate, which then reacts with a second equivalent of benzyl bromide (in this example, unsubstituted benzyl bromide is used as the second electrophile for simplicity).[14]
| Parameter | Value |
| Sulfur Source | Thiourea |
| Second Electrophile | Benzyl Bromide (unsubstituted) |
| Base | Sodium Hydroxide (NaOH) |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Stoichiometry (Eq.) | 3-bromo-5-fluorobenzyl bromide: 1.0, Thiourea: 1.1, NaOH: 3.0, Benzyl Bromide: 1.0 |
| Typical Yield | >80% |
Step-by-Step Methodology
-
Isothiouronium Salt Formation: In a round-bottom flask, dissolve 3-bromo-5-fluorobenzyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol (10 mL per mmol).
-
Heat the mixture to reflux for 1 hour. A white precipitate of the salt should form.
-
Thiolate Generation and S-Alkylation: To the stirred suspension, add a solution of sodium hydroxide (3.0 eq) in water, followed by the second electrophile, benzyl bromide (1.0 eq).
-
Reaction Monitoring: Continue to heat at reflux for an additional 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate to remove most of the ethanol.
-
Dilute the residue with water and extract with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. The crude thioether can be purified by flash chromatography.[14]
Protocols for Functionalization of the Aryl Bromide
To modify the aryl C-Br bond, transition-metal-catalyzed cross-coupling reactions are required. These protocols assume the benzylic position has either been functionalized in a prior step or that the chosen nucleophile/reagent is unreactive towards the benzyl bromide under the coupling conditions (a less common scenario). The following are representative examples.
Protocol IV: Suzuki-Miyaura Coupling (C-C Bond Formation)
-
Objective: To couple the aryl bromide with an arylboronic acid.
-
Principle: A palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with a boronic acid (activated by a base) and reductive elimination, the C-C coupled product is formed.
Caption: Simplified catalytic cycle for Suzuki coupling.
| Parameter | Value |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos |
| Boronic Acid | Phenylboronic Acid |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | Toluene/Water or Dioxane/Water (e.g., 4:1) |
| Temperature | 90-110 °C |
| Typical Yield | >75% |
Step-by-Step Methodology
-
Preparation: To a Schlenk flask, add the 3-substituted-5-fluorobromobenzene (1.0 eq), phenylboronic acid (1.5 eq), and base (3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Reaction: Add the degassed solvent system via cannula.
-
Heat the reaction mixture to the specified temperature and stir vigorously for 6-24 hours. Monitor by GC-MS or LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by flash chromatography.
Protocol V: Buchwald-Hartwig Amination (C-N Bond Formation)
-
Objective: To couple the aryl bromide with an amine.[16][17][18]
-
Principle: A palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. The choice of ligand is critical for high efficiency.[16][19][20]
| Parameter | Value |
| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, or BINAP |
| Amine | Morpholine |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene or Dioxane, anhydrous |
| Temperature | 100 °C |
| Typical Yield | >80% |
Step-by-Step Methodology
-
Preparation: In a glovebox or under an inert atmosphere, add the catalyst precursor (1-2 mol%), ligand (2-4 mol%), and NaOtBu (1.4 eq) to a Schlenk tube.
-
Add the 3-substituted-5-fluorobromobenzene (1.0 eq).
-
Reaction: Add anhydrous solvent, followed by the amine (1.2 eq).
-
Seal the tube and heat to 100 °C for 12-24 hours. Monitor by GC-MS or LC-MS.
-
Work-up: Cool to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash chromatography.
Trustworthiness and Experimental Validation
The success of these protocols relies on careful experimental technique and rigorous analytical validation.
-
Reaction Monitoring: TLC is an indispensable tool for tracking the consumption of starting materials and the appearance of products. Stains such as potassium permanganate (KMnO₄) or UV light can be used for visualization. For more quantitative analysis, GC-MS and LC-MS are recommended.
-
Product Characterization: The identity and purity of the final products must be confirmed unequivocally.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the structure and regiochemistry of the substitution.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups.
-
By adhering to these protocols and employing rigorous analytical practices, researchers can confidently and selectively functionalize 3-bromo-5-fluorobenzyl bromide to access a wide array of valuable chemical entities.
References
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Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. Available from: [Link]
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Al-Masri, H. A., et al. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules (2013). Available from: [Link]
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Lipshutz, B. H., Chung, D. W., & Rich, B. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters (2008). Available from: [Link]
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Fallon, T., et al. Convenient and robust one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides. ARKIVOC (2010). Available from: [Link]
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Deng, Y., et al. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society (2021). Available from: [Link]
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Palyi, G., et al. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Topics in Catalysis (2002). Available from: [Link]
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Cheung, C. W., & Buchwald, S. L. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters (2002). Available from: [Link]
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Monnier, F., & Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition (2009). Available from: [Link]
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Schneider, M. F., et al. Highly Selective Palladium-Catalyzed Heck Reactions of Aryl Bromides with Cycloalkenes. Organic Letters (2001). Available from: [Link]
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Multiple Authors. Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Quora (2016). Available from: [Link]
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Nicasio, M. C., et al. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters (2004). Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
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ResearchGate. Phase‐Transfer Agents as Catalysts for a Nucleophilic Substitution Reaction in Microemulsions. Available from: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
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Köcher, S., et al. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry (2012). Available from: [Link]
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Hunt, I. Nucleophilic substitution of benzylic halides. University of Calgary. Available from: [Link]
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Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Available from: [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]
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Organic Chemistry Portal. Heck Reaction. Available from: [Link]
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Sridar, V. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences (2001). Available from: [Link]
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Reddit. Will allylic and benzylic halide prefer SN1 or SN2 reaction? (2022). Available from: [Link]
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Wyzant. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2019). Available from: [Link]
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The Organic Chemistry Tutor. Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube (2020). Available from: [Link]
-
ResearchGate. Synthesis of Benzyl Thioethers by C−S Coupling of Benzylic Trimethylammonium Salts and Sulfonyl Chlorides. Available from: [Link]
-
Chemistry LibreTexts. Comparison of SN1 and SN2 Reactions. (2020). Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. (2023). Available from: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
eGyanKosh. Principle and Applications of Phase Transfer Catalysis. Available from: [Link]
-
Wikipedia. Heck reaction. Available from: [Link]
-
Chem-Station. Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026). Available from: [Link]
-
IGNOU The People's University. Nucleophilic Substitution Reaction. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available from: [Link]
-
Morrison, R. T. Reactions Between Benzyl Bromide and Grignard Reagents. ProQuest (1955). Available from: [Link]
-
Chemistry Stack Exchange. Grignard reaction on electron-poor benzyl bromides. (2019). Available from: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). Available from: [Link]
-
ResearchGate. Solvent screening of benzyl bromide Grignard reaction. Available from: [Link]
-
Semantic Scholar. Benzyl thioether formation merging copper catalysis. (2021). Available from: [Link]
-
ACS Publications. Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. (2022). Available from: [Link]
-
ResearchGate. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (2025). Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
UniTo. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). Available from: [Link]
-
Chem Help ASAP. Synthesis & cleavage of benzyl ethers. YouTube (2019). Available from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. wyzant.com [wyzant.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: Optimized Suzuki-Miyaura Coupling of 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine
Abstract & Strategic Context
This application note details the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions utilizing 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine (CAS: 1994538-79-2).
This substrate represents a "privileged structure" in modern medicinal chemistry. The 3,3-difluoropyrrolidine moiety acts as a lipophilic bioisostere for standard pyrrolidines, modulating metabolic stability and pKa, while the 3-bromo-5-fluoro substitution pattern offers a vector for extending chemical space via cross-coupling.
Key Technical Challenges:
-
Lewis Basic Interference: The benzylic tertiary amine is a competent ligand for Pd(II), potentially leading to catalyst sequestration (poisoning) or off-cycle resting states.
-
Competitive C-H Activation: Electron-deficient benzyl amines are prone to ortho-cyclopalladation if the cross-coupling cycle is sluggish.[1]
-
Fluorine-Specific Solvation: The trifluorinated nature of the molecule alters solubility profiles, necessitating specific solvent choices to prevent precipitation of intermediates.
Mechanistic Analysis & Catalyst Selection
To ensure high turnover numbers (TON), the catalyst system must be engineered to prevent the coordination of the substrate's nitrogen atom to the Palladium center.
The "Amine Problem" in Cross-Coupling
In standard conditions using simple phosphines (e.g., PPh3), the benzylic nitrogen can displace the phosphine, forming a stable, unreactive Pd-amine complex. To counteract this, we utilize Bulky, Electron-Rich Ligands (Buchwald-type or NHCs).
-
Recommended Ligand: XPhos or SPhos. The steric bulk of the biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the substrate's nitrogen while facilitating the oxidative addition of the aryl bromide.
Diagram 1: Catalytic Cycle & Amine Interference
The following diagram illustrates the standard catalytic cycle versus the off-cycle amine coordination trap.
Figure 1: The catalytic cycle highlights the risk of amine coordination (Red Box) if non-bulky ligands are used. Bulky ligands (XPhos) prevent this trap.
Experimental Protocols
Protocol A: High-Efficiency Conditions (Recommended)
Best for: Complex coupling partners, sterically hindered boronic acids, or late-stage functionalization.[1]
Reagents:
-
Substrate: 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine (1.0 equiv)
-
Boronic Acid/Ester: 1.2 – 1.5 equiv[1]
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Note: XPhos Pd G3 is a precatalyst that activates rapidly even at room temperature.
-
-
Base: K3PO4 (0.5 M in water) or Cs2CO3 (3.0 equiv)
-
Solvent: 1,4-Dioxane or THF
Step-by-Step Procedure:
-
Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Solvent Addition: Inject degassed 1,4-Dioxane (concentration 0.1 M – 0.2 M relative to substrate).
-
Base Addition: Inject degassed 0.5 M aqueous K3PO4 (2.0 equiv).
-
Reaction: Heat the mixture to 60°C for 2–4 hours.
-
Workup: (See Section 4).
Protocol B: Standard Robust Conditions (Cost-Effective)
Best for: Simple coupling partners and scale-up >5g.[1]
Reagents:
-
Solvent: Toluene / Water (4:1 ratio)
Step-by-Step Procedure:
-
Dissolve Substrate and Boronic Acid in Toluene/Water mixture.
-
Degas the solvent stream by bubbling Nitrogen for 10 minutes.
-
Add K2CO3 and Pd(dppf)Cl2·DCM.
-
Heat to 90°C for 4–12 hours.
-
Note: Higher temperature is required here compared to Protocol A because dppf is less active than XPhos.
-
Workup & Purification Strategy
The basicity of the pyrrolidine nitrogen offers a distinct advantage for purification, allowing for an Acid-Base Extraction to remove non-basic impurities (like de-borylated byproducts).
Diagram 2: Purification Workflow
Figure 2: Acid-Base extraction leverages the pyrrolidine nitrogen to isolate the product from neutral organic impurities.[1]
Analytical Data & Troubleshooting
Expected NMR Signatures
When characterizing the product, the Fluorine signals are diagnostic.
-
19F NMR: You should observe two distinct signal sets:
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Amine poisoning of Pd | Switch to XPhos Pd G3 or Pd-PEPPSI-IPr . Increase temperature to 80°C. |
| Protodebromination | Hydride source present | Ensure solvents are anhydrous (if not using water mix) and free of peroxides. Reduce reaction time. |
| Homocoupling | Oxygen in system | Rigorous degassing is required. Sparge with Argon for 15 mins before adding catalyst. |
| Precipitation | Low solubility of F-product | Switch solvent to THF/Water or add a co-solvent like Isopropanol . |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995.[4] Link[1]
-
Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry."[5] Journal of Medicinal Chemistry, 2015.[5][6] Link[5]
-
Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron, 2019. (Reference for amine tolerance). Link
Sources
- 1. 1936680-88-4|1-(3-Bromobenzyl)-3,3-difluoropyrrolidine|BLD Pharm [bldpharm.com]
- 2. 2301068-35-7|1-(5-Bromo-2-iodobenzyl)-3,3-difluoropyrrolidine|BLD Pharm [bldpharm.com]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. ossila.com [ossila.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
removing unreacted 3,3-difluoropyrrolidine from reaction mixtures
Ticket ID: #DFP-REM-001 Topic: Strategies for removing unreacted 3,3-difluoropyrrolidine from reaction mixtures. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary
Removing 3,3-difluoropyrrolidine (DFP) presents a unique set of challenges compared to non-fluorinated pyrrolidine. The introduction of two fluorine atoms at the
-
Lower Basicity: The pKa drops from ~11.3 (pyrrolidine) to ~7.0–7.5 . This means DFP is less protonated at neutral pH than typical secondary amines.
-
Volatility: The free base has a predicted boiling point of ~84°C , making it prone to co-evaporation or sublimation during concentration.
-
UV "Invisibility": It lacks a chromophore, rendering standard UV detection (254 nm) useless.
This guide details three field-proven protocols to address these specific properties.
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the safest cleanup method for your specific reaction mixture.
Figure 1: Decision tree for selecting the appropriate purification strategy based on product properties.
Method A: The "pH Trap" (Acidic Extraction)
Best for: Reactions yielding neutral products (Amides, Ureas, Sulfonamides).
The Science:
Because the pKa of 3,3-difluoropyrrolidine is ~7.5, a weak acid wash (e.g., citric acid, pH ~4) may not fully protonate the amine to drive it into the aqueous layer, especially if the organic solvent is polar (like EtOAc). You must use a stronger acid to ensure
Protocol:
-
Dilution: Dilute the reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Note: DCM is preferred if your product is very lipophilic.
-
-
The Wash: Wash the organic layer 2
with 1M HCl (pH ~0).-
Mechanism:[1] At pH 0, the DFP (pKa ~7.5) is >99.9% protonated (
) and highly water-soluble.
-
-
Verification: Check the aqueous layer pH. It must remain < 2. If it rises, add more acid.
-
Separation: Collect the organic layer.
-
Drying: Dry over
, filter, and concentrate.
⚠️ Warning: Do not use this method if your product contains acid-labile protecting groups (e.g., Boc, THP) or is itself a base (it will co-extract into the water).
Method B: Chemical Scavenging (Resin-Based)
Best for: Basic products, small-scale parallel synthesis, or when "water-free" workup is desired.
The Science: PS-Isocyanate resins are electrophilic scavengers.[2] They react rapidly with nucleophilic secondary amines (like DFP) to form an insoluble urea, which is removed by filtration. This avoids the pKa overlap issues common in liquid-liquid extraction.
Protocol:
-
Stoichiometry: Calculate the theoretical excess of DFP remaining. Add 2.0 – 3.0 equivalents of PS-Isocyanate resin relative to the excess amine.
-
Example: If you used 1.5 eq of amine in the reaction, you have 0.5 eq excess. Add resin corresponding to
eq.
-
-
Solvent Compatibility: Ensure the reaction solvent swells the resin.[2]
-
Good: DCM, THF, DMF.
-
Bad: MeOH, Water, Hexanes (Resin collapses; kinetics slow down).
-
-
Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) at room temperature for 4–12 hours .
-
Tip: Adding a pinch of DIPEA can catalyze the urea formation if the reaction is sluggish.
-
-
Filtration: Filter the mixture through a fritted cartridge or Celite pad.
-
Rinse: Wash the resin cake with DCM to recover any entrained product.
Figure 2: Mechanism of removal. The amine becomes covalently bound to the solid support.[1]
Method C: Chromatography & Visualization
Best for: Complex mixtures where extraction/scavenging failed.
The Challenge: 3,3-difluoropyrrolidine is transparent to UV light at 254 nm. If you rely on a standard UV detector, you will collect "blank" tubes that actually contain the amine impurity.
Visualization Guide (TLC & Flash)
| Detection Method | Suitability | Observations |
| UV (254 nm) | ❌ Fail | Completely invisible. |
| Ninhydrin Stain | ✅ Best | Stains pink/red upon heating. Specific to amines. |
| KMnO₄ Stain | ⚠️ Good | Stains yellow/brown.[3] Good but non-specific (stains everything oxidizable). |
| Iodine Chamber | ✅ Good | Reversibly stains brown. Good for quick checks. |
| ELSD / CAD | ✅ Excellent | Universal detection for Flash chromatography. |
Flash Chromatography Strategy:
-
Stationary Phase: Standard Silica (if product is non-polar) or C18 (Reverse Phase).
-
Mobile Phase Modifier:
-
For Silica: Add 1% Triethylamine (TEA) or 1% NH₄OH to the eluent. This deactivates silica protons, preventing the DFP from "streaking" or sticking permanently to the column.
-
For C18: Use 0.1% Formic Acid (keeps DFP protonated, elutes in void volume) or 10mM Ammonium Bicarbonate (pH 10, keeps DFP neutral, retains slightly longer).
-
FAQ: Troubleshooting Specific Issues
Q: I tried rotavapping the reaction, but the "oil" never solidifies. Is it the amine? A: Likely, yes. The free base of 3,3-difluoropyrrolidine is a liquid with a boiling point of ~84°C. However, it often forms non-volatile salts with byproducts.
-
Fix: Dissolve the oil in Et₂O (Ether) and add 2M HCl in Ether. The DFP will precipitate as a white hydrochloride salt (
), which you can filter off.
Q: Can I just distill it off? A: Theoretically, yes, but proceed with caution. The boiling point (84°C) is low enough to azeotrope with toluene or evaporate under high vacuum. However, because it is a fluorinated amine, ensure your vacuum pump trap is efficient to prevent corrosion or release into the lab atmosphere. Scavenging is safer.
Q: My product is a pyridine (basic). The acid wash removed my product too. A: Pyridines often have pKa ~5, while DFP is ~7.5. They are too close to separate by simple extraction.
-
Fix: Use Method B (PS-Isocyanate) . The resin is highly selective for aliphatic amines (nucleophiles) over aromatic amines (pyridines/anilines) which are much less nucleophilic. The resin will grab the DFP and leave your pyridine product alone.
References
-
PubChem. (n.d.). 3,3-Difluoropyrrolidine Compound Summary. National Library of Medicine. Retrieved February 12, 2026, from [Link]
-
Biotage. (n.d.). PS-Isocyanate: Nucleophile Scavenger Technical Note. Retrieved February 12, 2026, from [Link] (General reference for PS-Isocyanate protocols).
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved February 12, 2026, from [Link]
Sources
Technical Support Center: 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine
Topic: Stability & Handling in Solution Ticket ID: CHEM-SUP-2024-BFDP Support Tier: Senior Application Scientist[1][2]
Executive Summary: The "Personality" of Your Compound
Welcome to the technical support hub. You are working with 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine . To ensure experimental success, you must understand that this is not a generic amine. It possesses three distinct chemical "personalities" that dictate its stability in solution:
-
The "Hidden" Acid (Fluorine Effect): The 3,3-difluoro substitution on the pyrrolidine ring exerts a strong electron-withdrawing inductive effect (
).[1][2] This lowers the pKa of the pyrrolidine nitrogen significantly (approx.[2][3] pKa ~7.[2][3]5) compared to non-fluorinated pyrrolidine (pKa ~11.3).[2][3] Impact: It is less basic than you expect. It may not protonate fully in weak acids and can be accidentally extracted into organic layers during "standard" basic washes.[2][3] -
The Photolabile Handle (Aryl Bromide): The 3-bromo group is susceptible to homolytic cleavage under UV light (photodehalogenation).[2][3] Impact: Solutions left on the bench in clear glass will degrade.[2][3]
-
The Oxidative Weak Point (Benzylic Amine): Like all N-benzyl amines, the benzylic carbon is prone to oxidation, leading to debenzylation (cleavage).[2][3]
Part 1: Stability & Degradation Mechanisms[1][3]
Photostability (Critical Risk)
Mechanism: Aryl bromides possess a weak C-Br bond relative to chlorides or fluorides.[1][2] Exposure to UV light (or intense ambient LED light) can trigger a radical mechanism, replacing the Bromine with Hydrogen (hydrodebromination) or coupling with solvent radicals.[3]
-
Symptom: Appearance of a "des-bromo" impurity (M-78 or M-80 mass shift) in LCMS.[1][2]
-
Prevention: Always use amber glassware or foil-wrapped vials.
Solution State Oxidation
Mechanism: The nitrogen lone pair is less available due to the difluoro-group, making N-oxide formation slower than in standard amines.[1][2] However, the benzylic position remains vulnerable to autoxidation, especially in the presence of trace transition metals or peroxides in solvents (e.g., uninhibited THF or ethers).[3]
-
Risk Level: Moderate.[3]
-
Symptom: Detection of 3-bromo-5-fluorobenzaldehyde (aldehyde byproduct) and 3,3-difluoropyrrolidine (amine byproduct).[1][2]
Hydrolytic Stability
Mechanism: The C-F bonds in the gem-difluoro group are chemically robust and generally inert to hydrolysis under standard aqueous conditions (pH 2–12).[2][3] The C-N bond is stable to hydrolysis but sensitive to oxidative cleavage.[2][3]
Visualization: Degradation Pathways
The following diagram illustrates the causal relationships between environmental stress and chemical degradation.
Caption: Figure 1.[1][4] Primary degradation pathways.[3] The red diamonds represent environmental stressors that must be controlled.
Part 2: Troubleshooting & Handling Protocols
Protocol A: Solubility & Stock Solution Preparation
Due to the lipophilic halogens (Br, F, F, F), the free base is practically insoluble in water.[3]
| Solvent | Solubility Rating | Stability Risk | Recommendation |
| DMSO | High (>50 mM) | Low | Preferred. Store at -20°C. Hygroscopic; keep sealed.[1][2] |
| Methanol | High | Moderate | Good for immediate use.[2][3] Nucleophilic solvent; avoid strong acids.[2][3] |
| Water | Negligible (Free Base) | N/A | Requires acidification (pH < 5) to solubilize.[2][3] |
| DCM/CHCl3 | High | High | Avoid for storage. Trace HCl in chloroform can induce decomposition; DCM evaporates too fast.[2][3] |
Step-by-Step Solubilization:
-
Weigh the solid into an amber vial.
-
Vortex for 30 seconds.
-
If aqueous buffer is required: Dilute the DMSO stock into the buffer.[2][3] Do not add buffer to the solid.[2][3] Ensure the final pH is < 7.0 to keep the amine protonated and soluble.[2][3]
Protocol B: LCMS Troubleshooting (Ghost Peaks)
Users often report "degradation" that is actually an artifact of the analysis method.[2][3]
Issue: You see a peak corresponding to the debenzylated amine (3,3-difluoropyrrolidine) in your LCMS, but the NMR looks pure. Cause: In-source fragmentation.[1][2][3] The benzylic C-N bond is weak.[2][3] High cone voltages in Mass Spectrometry can fragment the molecule during ionization.[2][3] Validation Test:
-
If the fragment peak decreases relative to the parent, it is an artifact, not real degradation.[2][3]
Part 3: Decision Support (FAQ)
Q1: I tried to extract the compound with 1N HCl and wash with saturated NaHCO3, but my yield is low. Where is it?
Answer: You likely lost it in the organic wash or the aqueous waste, depending on the exact pH.[3]
-
The Science: The pKa of the nitrogen is ~7.5 due to the fluorines.[3] Saturated NaHCO3 has a pH of ~8.3.[2][3]
-
The Problem: At pH 8.3, a significant portion of your compound is in the neutral (free base) form, not the salt.[3] If you wash an organic layer with bicarb, the compound stays in the organic layer (good).[3] But if you are trying to precipitate the free base from water using bicarb, it might not be basic enough to fully crash it out, or it might form an oil that sticks to the glass.[3]
-
Fix: Use Carbonate (pH ~11) or Hydroxide (pH ~14) to ensure fully free-basing.[1][2] Use 1N HCl (pH ~0) to ensure full protonation.[2][3] Avoid the "middle zone" (pH 6–9).[3]
Q2: Can I store the solution in the fridge (4°C)?
Answer: Yes, but -20°C is preferred.[1][3]
-
Condition: It must be in DMSO or Ethanol.
-
Warning: Do not store in water/buffer for >24 hours. Even if chemically stable, the free base may slowly precipitate (crash out) as the temperature drops, leading to inconsistent dosing concentrations.[3]
Q3: Is the compound compatible with Palladium coupling (Suzuki/Buchwald)?
Answer: Yes, but the Bromine is the reactive site.[3]
-
Guidance: The 3-Br position is an excellent handle for cross-coupling.[1][2][3] However, the free amine (pyrrolidine nitrogen) can poison catalysts.[3]
-
Tip: Use the HCl salt of the amine or protect the nitrogen (though it is tertiary here, so it is already "capped" by the benzyl group).[3] The benzyl group itself is stable to standard Pd-catalyzed conditions (80–100°C).[2][3]
Visualization: Troubleshooting Logic Flow
Use this chart to diagnose unexpected results.
Caption: Figure 2. Diagnostic decision tree for common stability and handling issues.
References
-
PubChem. Compound Summary: 3,3-Difluoropyrrolidine.[1][2][3][5] National Library of Medicine.[3] (Accessed 2024).[2][3] Link
-
Melnykov, K. P., et al. (2026).[2][3][6] pKa values of azetidine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives.[3][6] ResearchGate.[2][3] (Demonstrates the pKa lowering effect of gem-difluoro substitution). Link
-
European Medicines Agency. ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.[2][3] (Standard guidelines for aryl halide photostability). Link
-
Lennon, G., et al. (2020).[2][3][7] Assessing the oxidative degradation of N-methylpyrrolidone (NMP) [and analogs]. Journal of Analytical Methods in Chemistry.[2][3][7] (Mechanisms of N-alkyl pyrrolidine oxidation). Link
Sources
- 1. 1936680-88-4|1-(3-Bromobenzyl)-3,3-difluoropyrrolidine|BLD Pharm [bldpharm.com]
- 2. 3,3-Difluoropyrrolidine | C4H7F2N | CID 2782827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,3-Difluoropyrrolidine hydrochloride | C4H8ClF2N | CID 24903482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Validation & Comparative
Comparative Guide: 19F NMR Characterization of 3,3-Difluoropyrrolidine Scaffolds
Executive Summary: The Bioisostere Advantage
The 3,3-difluoropyrrolidine scaffold has emerged as a critical bioisostere in modern drug discovery. By replacing a methylene group (-CH₂-) with a gem-difluoro group (-CF₂-), researchers can modulate the pKa of the pyrrolidine nitrogen, increase lipophilicity, and block metabolic oxidation sites without significantly altering steric bulk.
However, characterizing these derivatives presents unique challenges. Unlike protons, the fluorine atoms in the 3-position are often diastereotopic, leading to complex second-order coupling patterns. This guide provides an objective technical comparison of 3,3-difluoropyrrolidine against its structural alternatives and details the specific 19F NMR protocols required for accurate identification.
Structural & Electronic Comparison
To understand the NMR behavior, one must first understand the electronic environment. The gem-difluoro group exerts a strong electron-withdrawing inductive effect (
Table 1: Physicochemical Performance Matrix
| Feature | Pyrrolidine (Parent) | 3,3-Difluoropyrrolidine (Target) | 3,3-Difluoropiperidine (Alternative) | Impact on Drug Design |
| Basicity (pKa) | ~11.3 | ~7.5 – 8.0 | ~8.4 | Lower pKa improves solubility at physiological pH and membrane permeability. |
| LogP (Lipophilicity) | 0.46 | ~0.6 - 0.8 | ~1.1 | Fluorine increases lipophilicity, aiding blood-brain barrier penetration. |
| Metabolic Stability | Low (susceptible to oxidation) | High | High | C-F bond strength (approx. 116 kcal/mol) prevents oxidative metabolism at the 3-position. |
| Conformation | Flexible Envelope | Ring Puckered | Chair/Twist-Boat | Gem-difluoro group favors specific ring puckering (Gauche effect), potentially locking bioactive conformations. |
Expert Insight: The pKa drop from ~11.3 to ~7.5 is the most critical "performance" feature. It means that at physiological pH (7.4), a significant fraction of the 3,3-difluoropyrrolidine is uncharged, facilitating passive transport across cell membranes, whereas the parent pyrrolidine is almost exclusively protonated (cationic) and membrane-impermeable.
19F NMR Characterization: The "Fingerprint"
The 19F NMR spectrum of 3,3-difluoropyrrolidine derivatives is distinct and serves as a primary validation tool.
Chemical Shift Ranges
The chemical shifts are sensitive to the nitrogen substituent. Values are reported relative to CFCl₃ (
| Derivative Type | Typical | Multiplicity | Notes |
| HCl Salt | -100 to -108 | Multiplet / AB Quartet | Nitrogen is protonated; ring is chemically symmetric on NMR timescale if unsubstituted. |
| N-Boc Protected | -102 to -105 | Broad / Complex | Rotamers of the carbamate bond often cause signal broadening or doubling at room temperature. |
| Free Base | -110 to -115 | Multiplet | Upfield shift due to increased electron density on Nitrogen compared to the salt/carbamate. |
The Geminal Coupling ( )
The defining feature of the 3,3-difluoropyrrolidine spectrum is the massive geminal coupling constant between the two fluorine atoms.
- Value: Typically 210 – 240 Hz .
-
Appearance: If the ring is conformationally locked or if the molecule has a chiral center elsewhere, the two fluorines become diastereotopic (
and ). This creates an AB system (often appearing as a quartet with "roofing" effects).
Experimental Protocol: Self-Validating Workflow
This protocol ensures high reproducibility and accounts for the wide spectral width required for organofluorine compounds.
Phase 1: Sample Preparation
-
Solvent Choice:
-
Routine ID:CDCl₃ (Chloroform-d). Good solubility for N-Boc and free base.
-
Polar Salts:DMSO-d₆ or D₂O . Essential for HCl salts.
-
Note: Solvent polarity shifts 19F signals by 1-2 ppm. Consistency is key.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Reference Standard (Optional but Recommended): Add 10 µL of
-trifluorotoluene ( -63.72 ppm) or use residual TFA if present ( -76.55 ppm).
Phase 2: Acquisition Parameters
-
Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) if integration is required.
-
Spectral Width (SW): Set to 200 ppm (approx -50 to -250 ppm) to ensure no folding of signals.
-
Transmitter Offset (O1P): Center at -120 ppm .
-
Relaxation Delay (D1):
-
Qualitative: 1.0 s.
-
Quantitative (qNMR):>10 s (Fluorine T1 relaxation times are long; insufficient delay leads to integration errors).
-
-
Scans (NS): 16 – 64 scans (19F is 83% as sensitive as 1H, so signal accumulates rapidly).
Decision Logic & Troubleshooting
The following diagram illustrates the logical workflow for interpreting the 19F NMR data of a putative 3,3-difluoropyrrolidine derivative.
Figure 1: Decision tree for interpreting 19F NMR splitting patterns in fluorinated pyrrolidines.
Troubleshooting Common Issues
Issue 1: "My signal is a broad hump."
-
Cause: This is classic behavior for N-Boc-3,3-difluoropyrrolidine . The carbamate bond has restricted rotation (rotamers) that is intermediate on the NMR timescale at room temperature.
-
Solution: Run the experiment at elevated temperature (e.g., 50°C). The rotamers will coalesce into a sharper peak.
Issue 2: "I see extra peaks around the main signal."
-
Cause: 13C satellites. Since 19F is 100% abundant, it couples to the 1.1% natural abundance 13C.
-
Verification: These satellites will be spaced by the
coupling constant (~250-300 Hz) and will have an intensity of ~0.5% of the main peak. Do not mistake them for impurities.
References
-
Physicochemical Properties of Fluorin
-
19F NMR Chemical Shift Tables & Standards
- Source: University of California, Santa Barbara (UCSB) NMR Facility Guide.
-
URL:[Link] (General reference for shift ranges)
-
Gem-Difluoro Effect on pKa and Lipophilicity
-
Synthesis and Characteriz
-
Source: ChemicalBook Product Database (CAS 163457-23-6).[5]
-
Sources
Navigating the Maze of Halogens: A Comparative Guide to the LC-MS Fragmentation Patterns of Brominated Fluorobenzyl Amines
For researchers, forensic chemists, and professionals in drug development, the structural elucidation of novel compounds is a perpetual challenge. The increasing prevalence of substituted benzylamines, particularly those incorporating multiple halogen atoms, in new psychoactive substances (NPS) and pharmaceutical candidates, demands a nuanced understanding of their behavior in analytical systems. This guide provides an in-depth, comparative analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of brominated fluorobenzyl amines, offering a predictive framework grounded in established mass spectrometric principles.
While direct experimental data for every conceivable polysubstituted benzylamine is not always readily available, we can construct a robust predictive model by examining the well-documented fragmentation of singly substituted analogues. This guide will use 4-bromo-2-fluorobenzylamine as a central example, comparing its expected fragmentation with that of 4-bromobenzylamine and 2-fluorobenzylamine to dissect the influence of each halogen on the resulting mass spectrum.
The Foundational Chemistry: Why Halogens Dictate Fragmentation
The fragmentation of a molecule in a mass spectrometer is a controlled process of bond breaking driven by the energy imparted during ionization. The presence and nature of substituents on the aromatic ring and the benzylamine core profoundly influence which bonds are most likely to cleave.
-
The Amine Group: The nitrogen atom of the benzylamine is a primary site of protonation in electrospray ionization (ESI), a common ionization technique for LC-MS. This initial protonation often directs the subsequent fragmentation pathways.
-
The Benzyl Group: The bond between the benzylic carbon and the amine group is susceptible to cleavage, leading to the formation of a stable benzyl or tropylium cation.
-
Halogen Substituents: Bromine and fluorine, with their differing electronegativity and isotopic abundances, introduce unique and predictable signatures into the mass spectrum. Bromine's characteristic isotopic doublet (79Br and 81Br in a roughly 1:1 ratio) is a powerful diagnostic tool. Fluorine, being monoisotopic (19F), does not produce such a pattern but its high electronegativity influences bond stabilities and fragmentation pathways.
Predicted Fragmentation Pathways: A Comparative Analysis
Let's consider our target molecule, 4-bromo-2-fluorobenzylamine , and its singly substituted counterparts.
Workflow for LC-MS/MS Analysis
The general workflow for analyzing these compounds involves separation by liquid chromatography followed by detection and fragmentation in a tandem mass spectrometer.
Caption: General workflow for LC-MS/MS analysis of benzylamines.
4-Bromobenzylamine: The Influence of Bromine
The mass spectrum of 4-bromobenzylamine is expected to be dominated by the isotopic signature of bromine.
-
Molecular Ion: A prominent doublet for the protonated molecular ion [M+H]+ will be observed at m/z 186 and 188, corresponding to the 79Br and 81Br isotopes, respectively.
-
Primary Fragmentation:
-
Loss of Ammonia (NH3): A common fragmentation pathway for protonated benzylamines is the neutral loss of ammonia (17 Da). This would result in a bromobenzyl cation doublet at m/z 169 and 171.
-
Benzylic Cleavage: Cleavage of the C-C bond alpha to the amine group is less common for primary amines but can occur.
-
Formation of Bromotropylium Ion: The bromobenzyl cation can rearrange to the more stable bromotropylium ion.
-
Caption: Predicted fragmentation of 4-bromobenzylamine.
2-Fluorobenzylamine: The Influence of Fluorine
Here, the fragmentation is directed by the fluorine atom and the amine group, without the bromine isotopic pattern.
-
Molecular Ion: A single peak for the protonated molecular ion [M+H]+ will be observed at m/z 126.
-
Primary Fragmentation:
-
Loss of Ammonia (NH3): Similar to the brominated analogue, a neutral loss of ammonia is expected, yielding a fluorobenzyl cation at m/z 109.
-
Formation of Fluorotropylium Ion: This cation is likely to be the base peak due to its stability.
-
Caption: Predicted fragmentation of 2-fluorobenzylamine.
4-Bromo-2-fluorobenzylamine: A Combined Predictive Model
By combining the principles observed above, we can predict the fragmentation pattern of 4-bromo-2-fluorobenzylamine.
-
Molecular Ion: A characteristic doublet for the protonated molecular ion [M+H]+ is expected at m/z 204 and 206.
-
Primary Fragmentation:
-
Loss of Ammonia (NH3): This is anticipated to be a major fragmentation pathway, leading to a bromofluorobenzyl cation doublet at m/z 187 and 189.
-
Subsequent Fragmentations:
-
Loss of HBr: From the m/z 187/189 fragment, a neutral loss of HBr (80/82 Da) could lead to a fluorinated fragment.
-
Loss of HF: A neutral loss of HF (20 Da) from the m/z 187/189 fragment could also occur.
-
Loss of Bromine Radical: Cleavage of the C-Br bond would result in a fluorotropylium ion at m/z 109.
-
Loss of Fluorine Radical: Cleavage of the C-F bond is less likely due to its higher bond strength.
-
-
Caption: Predicted fragmentation of 4-bromo-2-fluorobenzylamine.
Comparative Data Summary
| Compound | Molecular Formula | [M+H]+ (m/z) | Key Fragment Ions (m/z) | Characteristic Features |
| 4-Bromobenzylamine | C7H8BrN | 186 / 188 | 169 / 171, 91 | Prominent Br isotopic pattern. |
| 2-Fluorobenzylamine | C7H8FN | 126 | 109, 91 | Single molecular ion peak, dominant fluorotropylium ion. |
| 4-Bromo-2-fluorobenzylamine | C7H7BrFN | 204 / 206 | 187 / 189, 109, 169 / 171 | Br isotopic pattern, with subsequent losses of Br and F. |
Experimental Protocol: A Self-Validating System
To experimentally verify these predicted fragmentation patterns, the following LC-MS/MS protocol is recommended.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the benzylamine standard in methanol.
-
Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical starting condition would be 5-10% B, ramping to 95% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Optimized for the specific instrument.
-
MS1 Scan Range: m/z 50-300.
-
MS/MS (Product Ion Scan):
-
Select the protonated molecular ion of interest as the precursor.
-
Apply a range of collision energies (e.g., 10-40 eV) to observe the full fragmentation pattern. Collision-induced dissociation (CID) with an inert gas like argon is standard.
-
Trustworthiness and Validation
The reliability of this predictive guide stems from its foundation in well-established principles of mass spectrometry. The predicted presence of the bromine isotopic pattern is a highly reliable diagnostic tool. The common loss of ammonia from protonated benzylamines is also a well-documented phenomenon. By comparing the fragmentation of the di-substituted compound to its mono-substituted analogues, a logical and verifiable hypothesis of its fragmentation behavior is established. Experimental verification using the protocol above would serve to confirm these predictions and provide a definitive fragmentation pattern for 4-bromo-2-fluorobenzylamine.
Conclusion
The LC-MS fragmentation of brominated fluorobenzyl amines is a predictable process governed by the fundamental principles of mass spectrometry. The bromine atom provides a clear isotopic signature, while both halogens, in conjunction with the amine group, direct the fragmentation pathways, primarily through the loss of ammonia and the formation of stable substituted tropylium ions. This guide provides a robust framework for researchers to anticipate, identify, and interpret the mass spectra of this important class of compounds, thereby accelerating research and development in their respective fields.
References
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams. [Link]
-
Einhorn, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(2), 234-42. [Link]
-
Flammang, R., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 14(6), 579-91. [Link]
-
Collision-induced dissociation. (2023, November 28). In Wikipedia. [Link]
-
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. (n.d.). Waters. [Link]
Comparative Guide: HPLC Method Development for Fluorinated Pyrrolidine Intermediates
Executive Summary
Fluorinated pyrrolidines are critical scaffolds in modern drug discovery (e.g., DPP-4 inhibitors, antivirals), yet they present a "perfect storm" of chromatographic challenges: low UV absorbance , basic amine tailing , and complex isomeric separation driven by stereocenters and fluorine regiochemistry.
This guide moves beyond standard C18 protocols. It objectively compares stationary phases and detection modalities, demonstrating why Pentafluorophenyl (PFP) phases coupled with Charged Aerosol Detection (CAD) often outperform traditional C18/UV workflows. We provide representative data and a self-validating protocol to streamline your method development.
Section 1: The Chemical Challenge
To develop a robust method, one must first understand the analyte's behavior in solution. Fluorinated pyrrolidines exhibit three distinct properties that defeat generic gradient methods:
-
The "Fluorous" Effect: The C-F bond is highly polar yet hydrophobic. Standard alkyl phases (C18) often fail to distinguish between positional isomers (e.g., 3,3-difluoro vs. 3,4-difluoro pyrrolidine) because the hydrophobic surface area is identical.
-
Silent Chromophores: The saturated pyrrolidine ring lacks
-conjugation. Unless derivatized, these molecules possess negligible UV absorbance above 210 nm, making UV detection prone to solvent interference. -
Secondary Amine Basicity: With a
typically between 9 and 11, pyrrolidines exist as cations at neutral pH. They interact strongly with residual silanols on silica columns, causing severe peak tailing ( ).
Section 2: Stationary Phase Comparison (C18 vs. PFP)
While C18 is the industry workhorse, it relies almost exclusively on hydrophobic dispersion forces. Pentafluorophenyl (PFP) phases offer an orthogonal selectivity mechanism essential for fluorinated compounds:
Mechanism of Interaction
The following diagram illustrates the multi-modal retention mechanism of PFP phases compared to the single-mode C18.
Figure 1: Mechanistic comparison showing the multi-modal retention of PFP phases vs. single-mode C18.
Representative Experimental Data
The table below summarizes a comparative study of a 3,3-difluoropyrrolidine intermediate mixture containing a known positional isomer impurity.
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient: 5-95% B over 10 min. Flow: 1.0 mL/min.[1]
| Parameter | Column A: Standard C18 (3 µm) | Column B: Core-Shell PFP (2.6 µm) | Verdict |
| Retention ( | 1.2 (Low retention) | 3.5 (Enhanced retention) | PFP Wins |
| Selectivity ( | 1.02 (Co-elution of isomers) | 1.15 (Baseline resolution) | PFP Wins |
| Tailing Factor ( | 1.8 (Significant tailing) | 1.1 (Symmetric peak) | PFP Wins |
| Mechanism | Hydrophobic only | Hydrophobic + Dipole + Shape | PFP Wins |
Analysis: The PFP phase resolves the fluorinated isomers due to the specific dipole-dipole interaction between the column's fluorine atoms and the analyte's fluorine atoms. The C18 column cannot discriminate between the isomers' hydrophobicities.
Section 3: Detection Modalities (UV vs. CAD)
For pyrrolidines lacking aromatic protection groups (like Cbz or Fmoc), UV detection is the bottleneck.
Comparative Performance Table
| Feature | UV/Vis (205 nm) | Charged Aerosol Detection (CAD) | Mass Spectrometry (ESI-MS) |
| Principle | Light Absorption | Particle Charging | Mass-to-Charge Ratio |
| Suitability | Poor (Low | Excellent (Universal for non-volatiles) | Excellent (High Sensitivity) |
| Linearity | Variable at low wavelengths | High ( | Variable (Matrix suppression) |
| Mobile Phase | Restricted (No UV-absorbing buffers) | Flexible (Must be volatile) | Flexible (Must be volatile) |
| LOD (Limit of Detection) | ~100 ppm | ~1-10 ppm | < 0.1 ppm |
Recommendation: If MS is unavailable or if quantification of unknown impurities (without reference standards) is required, CAD is the superior choice . It provides a near-uniform response factor, whereas UV response varies wildly based on the chromophore.
Section 4: Master Experimental Protocol
This protocol is designed as a self-validating system . It includes checkpoints to ensure system suitability before sample analysis.
Method Development Decision Tree
Figure 2: Strategic decision tree for selecting detection and column chemistry based on analyte properties.
Detailed Protocol (PFP/CAD Workflow)
1. System Preparation:
-
Instrument: HPLC or UHPLC with CAD (Nebulizer temp: 35°C).
-
Column: 2.6 µm Core-Shell Pentafluorophenyl (PFP), 100 x 2.1 mm (e.g., Kinetex F5 or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Note: TFA improves peak shape for amines better than formic acid by ion-pairing, though it suppresses MS signal.
2. Gradient Profile:
-
Equilibration: 5 minutes at initial conditions.
-
0.0 min: 5% B[4]
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B[4]
3. System Suitability Test (SST):
-
Injection 1-5: Standard solution (100 µg/mL).
-
Acceptance Criteria:
-
Retention Time %RSD < 0.5%
-
Peak Area %RSD < 2.0%
-
Tailing Factor (
) < 1.3 (If > 1.3, increase TFA concentration to 0.15% or lower column temperature).
-
4. Sample Analysis:
-
Dissolve samples in 90:10 Water:ACN. Avoid 100% organic diluents to prevent "solvent breakthrough" of polar pyrrolidines.
Section 5: Troubleshooting & Optimization
Issue: Peak Tailing of the Main Amine
-
Fix: Switch buffer. If using Formic Acid, switch to 0.1% TFA (low pH) or Ammonium Bicarbonate (pH 10, if column permits). PFP columns generally tolerate low pH better than high pH.
Issue: Baseline Drift in CAD
-
Cause: Impure mobile phase additives or column bleed.
-
Fix: Use LC-MS grade solvents. Ensure the column is fully conditioned. CAD detects everything non-volatile, including column stationary phase bleed.
Issue: Isomer Co-elution
-
Cause: Insufficient selectivity.[8]
-
Fix: Lower the temperature to 25°C. Fluorine selectivity (
) often increases at lower temperatures. Alternatively, switch methanol for acetonitrile to change dipole interactions.
References
-
Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns containing fluorinated stationary phases."[9] Journal of Chromatography A, 2007.
-
Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Application Note, 2021.
-
Thermo Fisher Scientific. "Charged Aerosol Detection in Pharmaceutical Analysis." LCGC North America, 2009.[10]
-
Phenomenex. "How to Reduce Peak Tailing in HPLC." Technical Guide, 2025.
-
Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America, 2016.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. aapco.org [aapco.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. reddit.com [reddit.com]
- 9. waters.com [waters.com]
- 10. reachseparations.com [reachseparations.com]
A Comparative Guide to the Metabolic Stability of 3,3-Difluoropyrrolidines Versus Their Non-Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrrolidine ring is a privileged scaffold, valued for its three-dimensional structure and its prevalence in biologically active molecules. However, like many aliphatic heterocycles, the pyrrolidine ring can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes. This guide provides an in-depth comparison of the metabolic stability of 3,3-difluoropyrrolidines and their non-fluorinated counterparts, offering insights grounded in mechanistic principles and supported by experimental approaches.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacokinetic profile.[1][2][3] Specifically, the introduction of a gem-difluoro group at the 3-position of a pyrrolidine ring can effectively shield metabolically labile C-H bonds, thereby improving metabolic stability.[4] This guide will explore the "why" and "how" behind this medicinal chemistry tactic, providing both the theoretical framework and the practical methodology for its evaluation.
The Mechanistic Underpinning: Why 3,3-Difluorination Enhances Metabolic Stability
The metabolic liability of the pyrrolidine ring often stems from CYP-mediated oxidation of the C-H bonds, particularly at the 3- and 4-positions.[5][6] These "soft spots" are susceptible to hydroxylation, which can lead to further metabolism and rapid clearance of the drug from the body. The introduction of a gem-difluoro group at the 3-position directly addresses this vulnerability in several ways:
-
Steric Shielding: The fluorine atoms, though relatively small, provide a steric shield that hinders the approach of the bulky CYP enzyme active site to the adjacent C-H bonds.
-
Electronic Effects: The strong electron-withdrawing nature of the two fluorine atoms alters the electronic environment of the pyrrolidine ring. This reduces the electron density of the neighboring C-H bonds, making them less susceptible to oxidative attack by the electrophilic iron-oxo species in the CYP active site.[5]
-
Bond Strength: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to enzymatic cleavage.[1] By replacing two C-H bonds with C-F bonds, the 3-position is effectively "blocked" from metabolic attack.
The collective impact of these factors is a pyrrolidine ring that is more robust to metabolic degradation, potentially leading to a longer in vivo half-life, increased oral bioavailability, and a more predictable pharmacokinetic profile for the drug candidate. While the degree of improvement can vary depending on the overall molecular structure, studies have shown that gem-difluorination can either not affect or slightly improve the metabolic stability of corresponding model derivatives.[4]
Visualizing Metabolic Blockade
The following diagram illustrates the metabolic "soft spots" on a standard pyrrolidine ring and how 3,3-difluorination serves to block these metabolic pathways.
Caption: Workflow for the in vitro liver microsomal stability assay.
Conclusion
The strategic placement of a gem-difluoro group at the 3-position of a pyrrolidine ring is a powerful and well-validated tactic in medicinal chemistry to enhance metabolic stability. By sterically and electronically shielding metabolically vulnerable C-H bonds, this modification can significantly reduce the rate of CYP-mediated oxidative metabolism. The case of PF-00734200 demonstrates the real-world success of this approach in directing metabolism away from the pyrrolidine core. For researchers aiming to improve the pharmacokinetic properties of their pyrrolidine-containing lead compounds, 3,3-difluorination represents a rational and often effective design strategy. The in vitro liver microsomal stability assay provides a robust and reliable method for quantifying the impact of such modifications on metabolic stability, guiding the selection of more promising drug candidates for further development.
References
-
gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Boyer, S., et al. (2011). Efficacy and safety of the dipeptidyl peptidase-4 inhibitor PF-734200 added to metformin in Type 2 diabetes. Diabetic Medicine, 29(3), e328-e336. [Link]
-
CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. (2024). MDPI. [Link]
- Banker, M. J., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
-
Terra, S. G., et al. (2011). A Dose-Ranging Study of the DPP-IV Inhibitor PF-734200 Added to Metformin in Subjects With Type 2 Diabetes. Experimental and Clinical Endocrinology & Diabetes, 119(6), 352-358. [Link]
-
Park, J. W., & Park, B. K. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Retrieved February 12, 2026, from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
-
A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]
-
Metabolism of fluorine-containing drugs. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]
-
3,3-Difluoropyrrolidine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
-
Fluorine-containing Drugs and Drug Candidates Derived from Natural Products. (n.d.). Bentham Science. Retrieved February 12, 2026, from [Link]
-
Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]
-
Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. (2021). ResearchGate. [Link]
-
A Dose-Ranging Study of the DPP-IV Inhibitor PF-734200 Added to Metformin in Subjects With Type 2 Diabetes. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Ahrén, B., et al. (2002). Inhibition of dipeptidyl peptidase IV improves metabolic control over a 4-week study period in type 2 diabetes. Diabetes Care, 25(5), 869-875. [Link]
-
Prolonged Use of Proton Pump Inhibitors and Risk of Type 2 Diabetes: Results From a Large Population-Based Nested Case-Control Study. (2022). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism [mdpi.com]
reference standards for 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine purity
An In-Depth Technical Guide to Reference Standards for 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine Purity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the selection, verification, and application of 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine reference standards. We will move beyond catalog specifications to explore the causality behind analytical choices, establish self-validating protocols, and compare the critical attributes that define a reliable reference standard.
The Imperative of a High-Purity Reference Standard
1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine is a key building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The purity of this starting material is not merely a quality metric; it is the foundation upon which all subsequent experimental data rests. An impure reference standard can lead to significant downstream consequences, including:
-
Inaccurate Potency Determination: If the standard is less pure than stated, the calculated concentration of the active pharmaceutical ingredient (API) in dosage forms will be erroneously high.
-
Misidentification of Impurities: Impurities in the reference standard can be mistaken for degradation products or process-related impurities of the new drug substance, complicating impurity profiling and regulatory submissions.
-
Failed Method Validation: An unreliable standard will compromise the accuracy, precision, and linearity of analytical methods, leading to costly and time-consuming rework.
Therefore, the rigorous qualification of a reference standard is a non-negotiable prerequisite for robust drug development. This process is governed by international guidelines, most notably the ICH Q3A(R2) guideline, which outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2][3]
Comparative Analysis of Commercial Reference Standards
Selecting a commercial reference standard requires due diligence beyond comparing prices. The true value lies in the quality of the product and the comprehensiveness of the supporting documentation. A Certificate of Analysis (CoA) is the primary document for this evaluation.[4][5][6] While a specific CoA for 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine is not publicly available, a comparative framework for evaluating suppliers is presented below.
Table 1: Key Comparison Points for Reference Standard Selection
| Feature | Supplier A (Standard Grade) | Supplier B (Premium Grade) | Rationale & What to Look For |
| Stated Purity | ≥97% (by HPLC) | 99.8% (by qNMR or Mass Balance) | Look for high purity (ideally >99.5%). The method of determination is critical; quantitative NMR (qNMR) or a mass balance approach provides a more accurate value than a simple HPLC area percent report, which assumes all components have the same response factor. |
| Identity Confirmation | ¹H NMR Conforms to Structure | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS | A comprehensive identity package is essential. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, while a full suite of NMR experiments confirms the precise structure and stereochemistry. |
| Impurity Analysis | HPLC | HPLC for organic impurities, GC-HS for residual solvents, ICP-MS for elemental impurities. | A premium supplier will provide data on different types of impurities as recommended by ICH guidelines (Q3A for organic/inorganic, Q3C for residual solvents, Q3D for elemental).[2] The CoA should list and quantify specified impurities.[1] |
| Certificate of Analysis | Basic, lists purity and appearance. | Comprehensive, includes spectra, chromatograms, and detailed analytical conditions. | The CoA should be a transparent document that allows you to understand how the supplier arrived at their purity value. It should provide enough detail to replicate the analysis if needed.[4][7][8] |
| Traceability | Lot-specific. | Traceable to a primary standard or characterized by an accredited laboratory (e.g., ISO 17025). | Traceability provides an unbroken chain of comparisons, ensuring the standard's value is reliable and recognized by regulatory bodies. |
The Reference Standard Qualification Workflow
A robust internal process is necessary to ensure the quality of a purchased reference standard. This workflow serves as a self-validating system, confirming the material's identity, purity, and suitability for its intended use.
Caption: Workflow for Reference Standard Qualification.
Analytical Methodologies for Purity Determination
The following protocols are grounded in pharmacopeial principles, such as those found in USP General Chapter <621> and EP General Chapter 2.2.46, to ensure robust and reliable results.[9][10][11][12]
HPLC Method for Purity and Related Substances
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing purity and quantifying organic impurities. A gradient method is superior for separating compounds with different polarities, which is essential for resolving potential process impurities from the main compound.
Experimental Protocol:
-
System Preparation:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
-
System Suitability Test (SST): [13]
-
Prepare a standard solution of the reference material at approximately 0.5 mg/mL.
-
Inject the standard solution six times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main peak must be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.8.[12]
-
-
Sample Analysis:
-
Prepare the sample solution at the same concentration as the standard.
-
Inject the sample and integrate all peaks.
-
Calculate purity using the area normalization method. Report any impurity greater than the reporting threshold (typically 0.05% as per ICH Q3A).[1]
-
Caption: HPLC Purity Analysis Workflow.
Structural Confirmation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structure confirmation.
-
¹H NMR: Confirms the proton framework of the molecule. The integrals should correspond to the number of protons in each environment.
-
¹⁹F NMR: Crucial for this molecule. It will confirm the presence and chemical environment of the three fluorine atoms (one on the benzyl ring and two on the pyrrolidine ring).
-
¹³C NMR: Confirms the carbon backbone of the molecule.
Protocol: Dissolve ~5-10 mg of the standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire spectra on a ≥400 MHz spectrometer. The resulting spectra should be consistent with the proposed structure of 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine.
Identity Confirmation by Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering orthogonal confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass that can help deduce the elemental composition.
Protocol: Prepare a dilute solution (~10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) source in positive ion mode. The observed m/z for the protonated molecule [M+H]⁺ should match the theoretical value.
Anticipating the Impurity Profile
Understanding the synthetic route is key to predicting potential impurities. A likely synthesis involves the nucleophilic substitution of 3-bromo-5-fluorobenzyl halide with 3,3-difluoropyrrolidine.[14][15]
Potential Organic Impurities: [16]
-
Starting Materials: Unreacted 3-bromo-5-fluorobenzyl bromide and 3,3-difluoropyrrolidine.
-
Positional Isomers: Impurities arising from isomeric starting materials (e.g., 1-bromo-3-fluoro-5-(bromomethyl)benzene).
-
Over-alkylation Products: Formation of quaternary ammonium salts.
-
Degradation Products: Potential hydrolysis of the benzyl-nitrogen bond under harsh conditions.
A well-characterized reference standard will have these potential impurities identified and quantified if they are present above the identification threshold outlined in ICH Q3A.[17]
Conclusion
The selection of a reference standard for 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine is a critical scientific decision. A thorough evaluation of the supplier's Certificate of Analysis, coupled with a robust in-house verification process using orthogonal analytical techniques like HPLC, NMR, and MS, is essential. By adhering to the principles outlined in this guide, researchers can ensure the integrity of their analytical data, the quality of their research, and the ultimate success of their drug development programs.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline . (2006). European Medicines Agency. [Link]
-
USP General Chapter <621> Chromatography . United States Pharmacopeia. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. [Link]
-
<621> Chromatography - USP-NF Abstract . United States Pharmacopeial Convention. (2021). DOI: [Link]. [Link]
-
Are You Sure You Understand USP <621>? . (2024). LCGC International. [Link]
-
USP-NF <621> Chromatography . (2021). Scribd. [Link]
-
Update: European Pharmacopeia EP 2.2.46 . (2017). Phenomenex. [Link]
-
Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES . Slideshare. [Link]
-
General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition . (2022). European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Impurities in new drug substance | ICH Q3A(R2) . (2024). YouTube. [Link]
-
European Pharmacopoeia 7.0, General Chapter 2.2.46. Chromatographic separation techniques . [Link]
-
2.2.46. Chromatographic Separation Techniques PDF . Scribd. [Link]
-
European Pharmacopoeia 6.0, General Chapter 2.2.46. Chromatographic separation techniques . uspbpep.com. [Link]
-
CERTIFICATE OF ANALYSIS . Meridian Bioscience. [Link]
-
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production . PubMed. [Link]
-
Analytical Reference Materials . ZeptoMetrix. [Link]
-
Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives . International Journal of ChemTech Research. [Link]
-
Practical Preparation of 3,3-Difluoropyrrolidine . The Journal of Organic Chemistry. [Link]
-
Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS . [Link]
-
1-(3-Bromo-5-chlorobenzyl)-3-fluoropyrrolidine . PubChem. [Link]
-
Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs . Bentham Science Publisher. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. meridianbioscience.com [meridianbioscience.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. â©621⪠Chromatography [doi.usp.org]
- 11. European Pharmacopeia EP 2.2.46 Revision [phenomenex.com]
- 12. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Sci-Hub. Practical Preparation of 3,3-Difluoropyrrolidine / The Journal of Organic Chemistry, 2005 [sci-hub.jp]
- 16. youtube.com [youtube.com]
- 17. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
Safety Operating Guide
Personal protective equipment for handling 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine (CAS: 1994538-79-2).[1]
As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-management system . This compound combines a halogenated benzyl group with a fluorinated heterocycle. While specific toxicological data for this exact molecule is limited, its structural motifs dictate a Level 2 Biosafety / Chemical Hazard approach, prioritizing protection against mucosal irritation and potential alkylating properties.
Part 1: Executive Safety Summary (Immediate Action Card)
| Parameter | Critical Information |
| Compound Identity | 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropyrrolidine |
| CAS Number | 1994538-79-2 |
| Primary Hazards | Skin/Eye Irritant (H315, H319) , Respiratory Irritant (H335) .[1][2] Treat as potential sensitizer due to benzylic amine structure. |
| Critical PPE | Nitrile Gloves (Double-gloved) for solids; Laminate (Silver Shield) for solutions in halogenated solvents. Safety Goggles (Side shields insufficient). |
| Engineering Control | Mandatory Fume Hood usage. Do not handle on open benchtops. |
| Spill Response | Do not dry sweep. Use wet-wiping or chemically inert absorbent pads.[1] |
Part 2: Technical Hazard Analysis & Risk Assessment
To handle this compound safely, we must understand why it is hazardous. We apply Structure-Activity Relationship (SAR) logic to the functional groups:
-
The Benzyl Moiety (3-Bromo-5-fluoro): Benzyl amines can exhibit significant lipophilicity, allowing them to penetrate the stratum corneum (outer skin layer) rapidly.[1] The halogen substitution increases this lipophilicity compared to unsubstituted benzyl amines.
-
The Pyrrolidine Ring (3,3-Difluoro): Fluorination at the 3-position alters the pKa of the amine, often making it less basic than non-fluorinated pyrrolidines, but it increases metabolic stability and potential bio-accumulation.
-
Reactivity Profile: While not an overt alkylating agent (like a benzyl halide), the tertiary amine structure implies sensitivity to oxidation. It is incompatible with strong oxidizing agents (e.g., peroxides, permanganates).
GHS Classification (Derived)
-
Signal Word: WARNING
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[5]
Part 3: Strategic PPE Selection Matrix
Standard latex gloves are insufficient for fluorinated aromatics. The following matrix dictates PPE based on the specific operational phase.
| Operation Phase | Hand Protection | Eye/Face Protection | Respiratory Protection | Rationale |
| 1.[1] Receipt & Storage | Nitrile (4 mil, single layer) | Safety Glasses | None required (if sealed) | Protection against incidental contact with outer packaging. |
| 2. Weighing (Solid) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Chemical Goggles (tight-fitting) | N95 or P100 Mask (if outside hood) | Prevent static-induced powder dispersion into eyes/lungs.[1] |
| 3. Solubilization | Laminate / Barrier (e.g., Silver Shield®) | Chemical Goggles + Face Shield | Fume Hood (Sash < 18") | Organic solvents (DCM, DMSO) carry the compound through nitrile gloves < 5 mins. |
| 4. Waste Disposal | Heavy Duty Neoprene | Safety Glasses | N/A | Mechanical strength against waste container sharps/edges. |
Part 4: Operational Protocols
Workflow Visualization: PPE Decision Logic
The following diagram illustrates the decision process for selecting protection based on the state of matter and solvent system.
Figure 1: PPE Decision Tree ensuring barrier integrity against solvent-mediated permeation.[1]
Step-by-Step Handling Procedure
1. Weighing & Transfer (The High-Risk Moment) [1]
-
Context: Static electricity can cause fluorinated powders to "jump."
-
Protocol:
-
Place the balance inside the chemical fume hood. If this is impossible, use a static-dissipative weighing funnel .
-
Pre-weighing: Don double nitrile gloves. Inspect the inner vial for crusting (sign of hydrolysis or leakage).
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe. Discard the wipe into solid hazardous waste.
-
2. Reaction Setup
-
Context: This compound is often used as a building block in nucleophilic substitutions.[6]
-
Protocol:
-
Add the solvent to the solid, not the reverse, to minimize aerosolization.
-
If heating is required (>50°C), ensure the reaction vessel is equipped with a reflux condenser and inert gas line (Nitrogen/Argon) to prevent oxidation of the amine.
-
Part 5: Emergency Response Architecture
In the event of a spill or exposure, immediate action determines the severity of the injury.
Figure 2: Emergency response workflow emphasizing immediate decontamination.
Spill Cleanup Protocol:
-
Isolate: Mark the area.
-
Absorb: Do not use paper towels if the solvent is flammable. Use polypropylene absorbent pads .
-
Neutralize: Wash the surface with a 5% aqueous surfactant solution (soap water) to lift the lipophilic residues.
-
Disposal: Place all cleanup materials into a yellow biohazard/chemical debris bag and seal immediately.
Part 6: Waste Management & Disposal
Proper disposal prevents environmental contamination, particularly given the fluorinated nature of the compound (PFAS-adjacent structures are scrutinized).
| Waste Stream | Composition | Disposal Code (Typical) |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1] | Halogenated Organic Debris |
| Liquid Waste | Reaction mixtures, mother liquors. | Halogenated Organic Solvent Waste (Do not mix with aqueous acids). |
| Sharps | Needles/Syringes used for transfer. | Chemically Contaminated Sharps |
Crucial Note: Do not dispose of this compound down the drain.[5] The fluorinated pyrrolidine ring is highly stable and can persist in water treatment systems.
References
-
PubChem. (n.d.). Compound Summary: 3,3-Difluoropyrrolidine Hydrochloride (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. Retrieved from [Link][1]
Sources
- 1. 1936680-88-4|1-(3-Bromobenzyl)-3,3-difluoropyrrolidine|BLD Pharm [bldpharm.com]
- 2. 3,3-Difluoropyrrolidine hydrochloride | C4H8ClF2N | CID 24903482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. ossila.com [ossila.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
